molecular formula C10H4BrCl3O3S2 B1520029 2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate CAS No. 1171919-31-5

2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate

Cat. No.: B1520029
CAS No.: 1171919-31-5
M. Wt: 422.5 g/mol
InChI Key: VUTXQUTXCHDWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate is a specialty product used for proteomics research . It has a molecular formula of C10H4BrCl3O3S2 and a molecular weight of 422.53 .

Scientific Research Applications

Corrosion Inhibition

2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate and related thiazole and thiadiazole derivatives have been studied for their potential as corrosion inhibitors for metals. Research indicates that the electrochemical properties of these compounds, such as the highest occupied molecular orbital energy and the lowest unoccupied molecular orbital energy, contribute to their ability to protect metals like iron from corrosion. The binding energies of these molecules on metal surfaces have been calculated to understand their interaction strength, showing promising results in corrosion prevention (Kaya et al., 2016).

Ion-Selective Electrodes

Sulfonated thiophenes, which are structurally related to this compound, have been utilized in the development of ion-selective electrodes. These electrodes have shown sensitivity and selectivity to specific ions like Ag+, making them valuable for various analytical applications. The role of the sulfonated thiophenes in these electrodes has been confirmed through techniques like cyclic voltammetry and electrochemical impedance spectroscopy, highlighting their importance in ion detection and measurement (Mousavi et al., 2008).

Organic Photovoltaics

Compounds related to this compound have been explored in the field of organic photovoltaics. Cationic polythiophene, when used in combination with anionic polymers, has shown the ability to modify the work function of electrodes like indium tin oxide. This modification allows these electrodes to act effectively in inverted polymer/fullerene solar cells, demonstrating the potential of thiophene derivatives in improving the efficiency and stability of organic photovoltaic devices (Rider et al., 2010).

Antimicrobial Activity

Derivatives of thiophenes, structurally similar to this compound, have exhibited antimicrobial properties against a variety of bacterial strains. Research has shown that the presence of certain halogen atoms on these compounds can significantly enhance their antimicrobial effectiveness, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential of these compounds in developing new antimicrobial agents with specific targeting capabilities (Limban et al., 2011).

Properties

IUPAC Name

(2,4,6-trichlorophenyl) 5-bromothiophene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrCl3O3S2/c11-8-1-2-9(18-8)19(15,16)17-10-6(13)3-5(12)4-7(10)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTXQUTXCHDWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrCl3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate
Reactant of Route 2
Reactant of Route 2
2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate
Reactant of Route 3
Reactant of Route 3
2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate
Reactant of Route 4
2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate
Reactant of Route 5
Reactant of Route 5
2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate
Reactant of Route 6
Reactant of Route 6
2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.